molecular formula C10H9ClN2S B2530261 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine CAS No. 1341078-55-4

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine

Cat. No. B2530261
CAS RN: 1341078-55-4
M. Wt: 224.71
InChI Key: RMKHZPNNTYSXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 1341078-55-4 . It has a molecular weight of 224.71 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine” is 1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine derivatives have revealed promising anticancer activity. Researchers have investigated these compounds against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer), PC3 (prostate cancer), HePG2 (liver cancer), PACA2 (pancreatic cancer), and BJ1 (normal fibroblast cells). Notably, compounds 14a, 16b, and 18b demonstrated significant activity against MCF7 cells, with IC50 values lower than that of the standard drug doxorubicin . Additionally, molecular docking studies confirmed their binding affinity to Bcl2 anti-apoptotic protein.

Protein-Level Effects

Compound 14b increased the activity of Caspase 8 and BAX, key proteins involved in apoptosis. Conversely, Bcl2 activity decreased significantly in 14a-treated MCF7 cells .

Structural Characterization

The newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6 were well-characterized using spectral analyses and single-crystal X-ray diffraction .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHZPNNTYSXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.